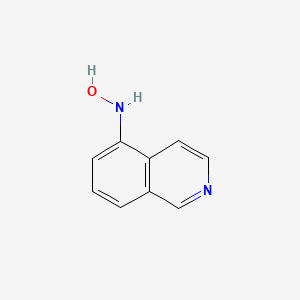
N-isoquinolin-5-ylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isoquinolin-5-ylhydroxylamine is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their wide range of biological activities and are considered important components in many biologically active products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-5-ylhydroxylamine typically involves the cyclization of aromatic ketoximes with alkynes in the presence of a catalytic amount of ruthenium or palladium catalysts. This reaction is known for its efficiency and high yield . Another method involves the use of aromatic aldehydes and aminoacetals under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. The use of environmentally friendly catalysts and processes is emphasized to minimize the formation of harmful by-products and to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the replacement of a functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .
Applications De Recherche Scientifique
N-isoquinolin-5-ylhydroxylamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound of N-isoquinolin-5-ylhydroxylamine, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar structural features and biological activities.
Quinolone: A derivative of quinoline, widely used as an antimicrobial agent.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
N-isoquinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H |
Clé InChI |
YYXSEVPIKNTAIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
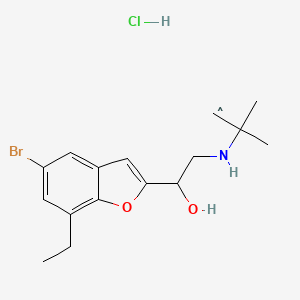
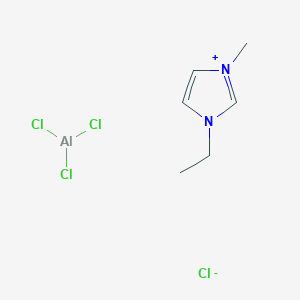
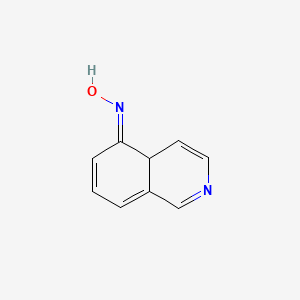
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
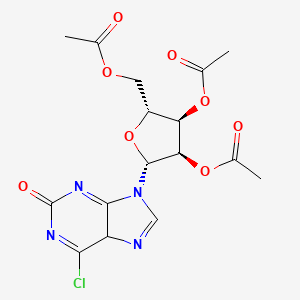
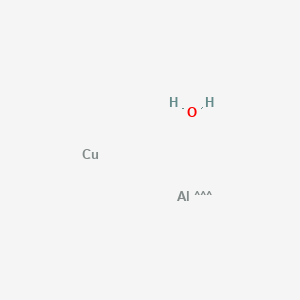
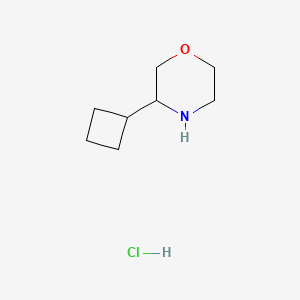
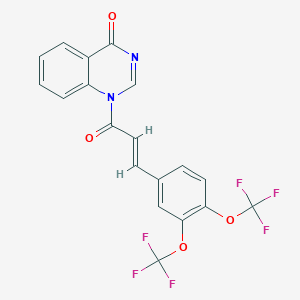
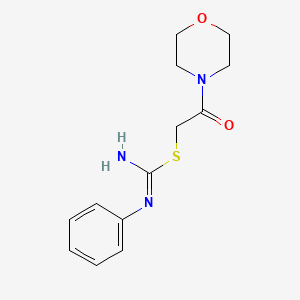
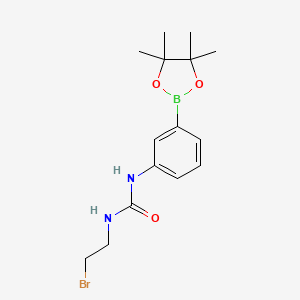
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)
